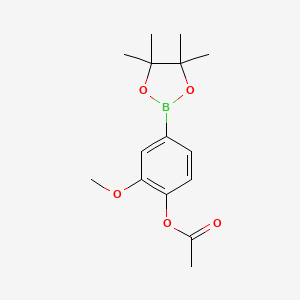

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate

Vue d'ensemble

Description

“2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate” is an organic boron compound . It is a colorless liquid at room temperature and is often used as an organic boron reagent in organic synthesis . It plays a key role in the formation of boronic esters, oxidation, and reduction reactions .

Synthesis Analysis

The compound is used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units . It is also used in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis

The molecular formula of the compound is C7H15BO3 . The molecular weight is 158.00 . The InChI Key is JZZJAWSMSXCSIB-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound is commonly used as an organic boron reagent in organic synthesis . It plays a crucial role in the formation of C-C bonds, oxidation, and reduction reactions . It is also used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis

The compound is a colorless liquid at room temperature . It has a density of 0.9642 g/mL at 25 °C . The boiling point is 120°C at 228mmHg . The refractive index is 1.4096 .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis and Crystal Structure: The compound has been synthesized and structurally analyzed, showing boric acid ester intermediates with benzene rings. These structures were confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry, and further investigated through X-ray diffraction and DFT studies (Huang et al., 2021).

- DFT Study of Derivatives: A detailed DFT study was conducted to understand the molecular structures, electrostatic potential, and frontier molecular orbitals of related compounds, revealing significant physicochemical properties (Huang et al., 2021).

Application in Molecular Design and Analysis

- Design of Boron-Containing Derivatives: The compound has been used in the design and synthesis of boron-containing phthalazin-1(2H)-one and benzoxazine derivatives, showing potential as HGF-mimetic agents (Das et al., 2011).

- Catalysis and Molecular Structure: It plays a role in catalyzed reactions, as seen in the synthesis of bis(4-methoxyphenyl)ethyne, highlighting its utility in organic synthesis and molecular structure analysis (Clegg et al., 1996).

Biological and Chemical Properties

- In Vitro Cytotoxicity and Cellular Uptake: Its derivatives have been studied for cytotoxicity and boron uptake in cells, showing relevance in biological contexts and potential therapeutic applications (Morrison et al., 2010).

- Spectral Analysis and Vibrational Properties: Spectral and vibrational properties of related compounds were analyzed, emphasizing the role of the compound in understanding molecular interactions and properties (Wu et al., 2021).

Mécanisme D'action

Target of Action

It is known that this compound is commonly used as an organic boron reagent in organic synthesis .

Mode of Action

It is known to play a key role in the formation of c-c bonds, oxidation, and reduction reactions .

Biochemical Pathways

It is employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .

Result of Action

It is known to be involved in the synthesis of novel copolymers, indicating its potential role in the formation of complex molecular structures .

Action Environment

It is known to be moisture sensitive and should be stored away from oxidizing agents in a cool, dry, and well-ventilated condition .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate plays a crucial role in biochemical reactions, particularly in the synthesis of copolymers based on benzothiadiazole and electron-rich arene units . This compound interacts with various enzymes and proteins, facilitating the formation of C-C bonds, oxidation, and reduction reactions. The nature of these interactions often involves the compound acting as a boronic acid derivative, which can form reversible covalent bonds with diols and other molecules containing hydroxyl groups.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the activity of enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites within the cell . Additionally, its interaction with cellular proteins can lead to changes in gene expression, impacting cellular growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with active site residues, thereby modulating their activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains relatively stable under controlled conditions but can degrade over time when exposed to moisture or oxidizing agents . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can modulate metabolic pathways and gene expression without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular function and metabolic imbalances . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within the cell. This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of various metabolites . Its role in these pathways underscores its importance in cellular metabolism and biochemical reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution can affect its activity and function, influencing the overall cellular response to its presence .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell. Its localization within these subcellular structures can enhance or inhibit its interactions with other biomolecules, thereby modulating its biochemical effects .

Propriétés

IUPAC Name |

[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO5/c1-10(17)19-12-8-7-11(9-13(12)18-6)16-20-14(2,3)15(4,5)21-16/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWMSVLBTLTANH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378810 | |

| Record name | 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

811841-45-9 | |

| Record name | 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 811841-45-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1362178.png)

![4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1362191.png)

![2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B1362201.png)